Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-
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Overview
Description
Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- is a complex organic compound that features a morpholine ring substituted with a 4-chlorophenyl, phenyl, and pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . For the specific compound , the synthetic route may involve the following steps:
Starting Materials: 4-chlorobenzaldehyde, phenylacetonitrile, and 4-pyridinecarboxaldehyde.
Reaction Conditions: The initial step involves the formation of an intermediate through a condensation reaction, followed by cyclization to form the morpholine ring.
Catalysts and Reagents: Common catalysts include transition metals like palladium, and reagents such as sodium borohydride for reduction.
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholine ring and aromatic substituents allows it to fit into the active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(2-chloroethyl)-: Another morpholine derivative with similar structural features but different substituents.
4-[(4-chlorophenyl)sulfonyl]morpholine: Contains a sulfonyl group instead of the pyridinyl group.
Uniqueness
The unique combination of the 4-chlorophenyl, phenyl, and pyridinyl groups in Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
876892-90-9 |
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Molecular Formula |
C23H23ClN2O |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)-2-phenyl-2-pyridin-4-ylethyl]morpholine |
InChI |
InChI=1S/C23H23ClN2O/c24-21-8-6-20(7-9-21)23(26-14-16-27-17-15-26)22(18-4-2-1-3-5-18)19-10-12-25-13-11-19/h1-13,22-23H,14-17H2 |
InChI Key |
FXFVKGWWGFQVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Cl)C(C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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